molecular formula C16H11N B14688098 1H-Naphtho[2,3-F]indole CAS No. 23989-95-9

1H-Naphtho[2,3-F]indole

Cat. No.: B14688098
CAS No.: 23989-95-9
M. Wt: 217.26 g/mol
InChI Key: XSRYXDIHGGATEU-UHFFFAOYSA-N
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Description

Contextualization within Fused Polycyclic Aromatic Nitrogen Heterocyclic Systems Research

Fused polycyclic aromatic nitrogen heterocycles (PANHs) are a diverse and extensive family of organic compounds. They are characterized by the fusion of two or more aromatic rings, at least one of which contains a nitrogen atom. beilstein-journals.org This class of compounds is of significant interest due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.org The incorporation of a nitrogen atom into the polycyclic aromatic framework introduces a site of basicity and allows for hydrogen bonding, which can significantly influence the molecule's biological activity and material properties. researchgate.net

The study of PANHs is a vibrant area of research, with ongoing efforts to develop new synthetic methods and to understand the structure-property relationships that govern their behavior. frontiersin.orgacs.org Researchers are particularly interested in how the size, shape, and electronic properties of these molecules can be tuned by varying the arrangement of the fused rings and the position of the nitrogen atom(s). beilstein-journals.org This research has led to the development of novel PANHs with applications in areas such as organic electronics, catalysis, and medicinal chemistry. beilstein-journals.orgfrontiersin.org

Overview of Naphthindole Substructures in Academic Literature

The indole (B1671886) nucleus, a fundamental building block of 1H-Naphtho[2,3-f]indole, is a ubiquitous motif in a vast number of natural and synthetic compounds. wikipedia.orgbhu.ac.in It is composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org The indole scaffold is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent physiological activities. wikipedia.orgiarc.fr

The fusion of a naphthalene (B1677914) ring to the indole core gives rise to the naphthindole substructure. Various isomers of naphthindoles have been synthesized and studied for their potential applications. For instance, certain 1-alkyl-3-(1-naphthoyl)indoles have been investigated for their cannabinoid receptor activity. nih.gov The synthesis of these compounds often involves the acylation of an indole or a substituted indole with a naphthoyl chloride. nih.gov The chemical literature describes various synthetic strategies to access these complex heterocyclic systems, including the Fischer indole synthesis, the Reissert synthesis, and the Madelung synthesis. bhu.ac.inuop.edu.pk

Structural Isomerism and Core Scaffolding Considerations within Naphthindole Derivatives

The fusion of a naphthalene ring to an indole ring can result in several structural isomers, depending on the points of fusion. The specific isomer, this compound, indicates that the naphthalene ring is fused to the 'f' face of the indole system, which corresponds to the beilstein-journals.orgresearchgate.net positions of the naphthalene ring being attached to the indole.

Another example of a naphthindole isomer is 1H-Naphth[2,3-g]indole. nih.gov The different arrangements of the fused rings in these isomers lead to distinct electronic and steric properties, which in turn can result in different biological activities and chemical reactivities.

The core scaffolding of naphthindole derivatives can be further modified by the introduction of various substituents on both the naphthalene and indole ring systems. These modifications can be used to fine-tune the properties of the molecule for specific applications. For example, the addition of electron-donating or electron-withdrawing groups can alter the molecule's photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. researchgate.net Similarly, the introduction of specific functional groups can enhance the binding affinity of the molecule to a particular biological target. ontosight.airesearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23989-95-9

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

1H-naphtho[2,3-f]indole

InChI

InChI=1S/C16H11N/c1-2-4-12-8-15-10-16-13(5-6-17-16)9-14(15)7-11(12)3-1/h1-10,17H

InChI Key

XSRYXDIHGGATEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CN4

Origin of Product

United States

Synthetic Methodologies for 1h Naphtho 2,3 F Indole and Its Derivatives

Classical Annulation and Cyclization Strategies for Naphthindole Ring Systems

The formation of the indole (B1671886) nucleus fused to a naphthalene (B1677914) system has historically relied on well-established cyclization and annulation reactions. Many famous synthetic strategies for indoles, such as the Bartoli, Bischler-Möhlau, Fischer, Fukuyama, Gassman, Hemetsberger, Larock, Leimgruber-Batcho, Madelung, Nenitzescu, and Reissert syntheses, form the classical foundation for constructing such molecules. mdpi.com

One of the most prominent classical methods is the Fischer indole synthesis, discovered in 1883 by Emil Fischer and F. Jordan. youtube.com This reaction typically involves the treatment of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. youtube.com The mechanism proceeds through a phenylhydrazone intermediate, which tautomerizes to an enehydrazine. youtube.com A rsc.orgrsc.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the indole ring. youtube.com This one-pot reaction is highly valuable for preparing substituted indoles and has been instrumental in synthesizing biologically active compounds. youtube.com

Another classical approach is the Friedel-Crafts acylation. For instance, the intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone can be prepared by the acylation of indole with 1-naphthoyl chloride. chemicalbook.com This reaction often employs a Lewis acid catalyst like diethylaluminium chloride in a suitable solvent such as toluene. chemicalbook.com Subsequent N-alkylation can be performed to yield various derivatives. chemicalbook.comnih.gov One procedure involves reacting indole with methylmagnesium bromide to form the indolyl Grignard reagent, which is then acylated with 1-naphthoyl chloride. chemicalbook.com

Highly convergent annulation strategies have also been developed for synthesizing polycyclic nitrogen heterocycles from readily available starting materials. mit.edu These methods often involve tandem ring-forming strategies to construct complex structures efficiently. mit.edu

Modern Catalytic Approaches in Naphthindole Synthesis

Modern synthetic chemistry has introduced a host of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches. These include transition metal-catalyzed reactions, organocatalysis, and photocatalysis.

Transition metal catalysis has become an indispensable tool in organic synthesis, providing effective pathways to complex molecules under mild conditions. nih.gov Metals like palladium, rhodium, copper, and cobalt are frequently used to construct C-C and C-N bonds necessary for indole ring formation. mdpi.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.com These reactions tolerate a wide range of functional groups, enabling the synthesis of complex structures in fewer steps. mdpi.com For example, a flexible route to the related 1H,8H-pyrrolo[3,2-g]indole system involves a key palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov This methodology demonstrates the power of palladium catalysis in constructing fused heterocyclic systems. nih.gov Similarly, palladium-catalyzed C-H amination of aryl enamines has been used to synthesize trifluoromethylated indoles using O2 as an atom-economical oxidant. researchgate.net

Copper-catalyzed reactions also play a significant role. A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation combined with an intramolecular cross-dehydrogenative coupling process can produce multisubstituted indoles from aryl iodides and enamines. researchgate.net

Rhodium catalysis has been employed in the cyclization of 2-alkynylanilines to form indoles. mdpi.com These reactions can be non-regioselective with certain substrates, but offer a powerful alternative for specific substitution patterns. mdpi.com Cobalt has also been used to catalyze the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to yield indoles. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

Catalyst SystemReaction TypeStarting MaterialsProduct TypeRef
Pd(OAc)₂, dpppDouble Reductive Cyclization1,4-dialkenyl-2,3-dinitrobenzenes1H,8H-pyrrolo[3,2-g]indoles nih.gov
Pd(dba)₂, PPh₃Double Reductive Cyclization1,4-dialkenyl-2,3-dinitrobenzenes1H,8H-pyrrolo[3,2-g]indoles nih.gov
Copper CatalystUllmann C-N / CDH CouplingAryl iodides, EnaminesMultisubstituted indoles researchgate.net
Rhodium(III) CatalystCascade Cyclization2-alkynylaniline, N-pivaloyloxylamides3-amidoindoles mdpi.com
Cobalt(III) CatalystCross-Dehydrogenative Couplingortho-alkenylanilinesIndoles mdpi.com

dppp = 1,3-bis(diphenylphosphino)propane; dba = dibenzylideneacetone

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Chiral phosphoric acids are notable organocatalysts in this domain.

For example, the enantioselective Hantzsch reaction to produce dihydropyridines has been achieved using a BINOL-phosphoric acid catalyst, demonstrating the potential for creating chiral heterocyclic structures under mild conditions. nih.gov In the context of indole chemistry, organocatalytic asymmetric cascade reactions of 7-vinylindoles with isatin-derived 3-indolylmethanols have been established using a chiral phosphoric acid derivative. nih.gov This method allows for the diastereo- and enantioselective synthesis of C7-functionalized indoles and the construction of complex spirooxindole frameworks. nih.gov The reaction is believed to proceed via a vinylogous Michael addition/Friedel-Crafts process, with the catalyst activating both reactants through dual hydrogen bonding. nih.gov

Furthermore, the organocatalytic enantioselective synthesis of dihydrofuran-spirooxindoles has been developed from dioxindoles and benzylidene malononitriles, proceeding through a Michael reaction followed by a Pinner-type cyclization. rsc.org

Photocatalysis utilizes visible light to drive chemical reactions, often providing unique reactivity and access to novel chemical space. While specific examples for the direct synthesis of 1H-Naphtho[2,3-F]indole via photocatalysis are not widely reported, related transformations highlight the potential of this approach.

For instance, an efficient synthesis of naphtho[2,3-b]furan-4,9-diones has been developed via a visible-light-mediated [3+2] cycloaddition reaction. mdpi.com This method demonstrates that light can be used as a reagent to construct complex fused ring systems, suggesting that similar strategies could be adapted for the synthesis of naphthindole scaffolds. mdpi.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods.

A sustainable, two-step multicomponent synthesis of the indole core has been developed that proceeds under mild conditions using ethanol (B145695) as a solvent and avoids the use of any metal catalyst. rsc.org Another green approach involves the regioselective oxidative dearomatization of indoles to construct C2-quaternary indolin-3-ones using a recyclable indium(III) catalyst with tert-Butyl hydroperoxide (TBHP) as a green oxidant in water at room temperature. researchgate.net

Performing reactions without a solvent or in an environmentally benign medium like water or fruit juices represents a significant step towards greener synthesis. orientjchem.org Solvent-free reactions can lead to higher yields, shorter reaction times, and simpler workups. nih.gov

Several solvent-free methods have been reported for related heterocyclic compounds. For example, 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] rsc.orgnih.govoxazine derivatives have been synthesized in high yields via a one-pot, three-component condensation at room temperature under solvent-free grinding conditions, using a recyclable magnetic nanocatalyst. nih.gov Similarly, the synthesis of 4-substituted thiocarbamido-naphthols has been achieved through a solvent-free interaction of 4-amino-1-naphthol (B40241) and various isothiocyanates in lemon juice under sunlight. orientjchem.org This method avoids hazardous organic solvents and artificial heating. orientjchem.org

Solvent-free Michael addition reactions have also been used to synthesize 2-naphthol (B1666908) derivatives of resorcinarenes in significantly better yields than reactions conducted in solution. researchgate.net Additionally, a metal- and solvent-free protocol for synthesizing phosphinothioates has been developed by directly heating disulfides with diarylphosphine oxides, achieving nearly quantitative yields in minutes. nih.gov

Table 2: Examples of Green Synthetic Approaches

Reaction TypeConditionsCatalyst/MediumProduct TypeKey AdvantageRef
Three-component condensationRoom temp, grindingFe₃O₄@nano-cellulose/TiClNaphthoxazine derivativesSolvent-free, recyclable catalyst nih.gov
ThiocarbamidationSunlightLemon juiceThiocarbamido-naphtholsSolvent-free, natural acid medium orientjchem.org
Multicomponent ReactionMild conditionsNone (metal-free) / EthanolIndole derivativesSustainable, no metal catalyst rsc.org
Michael AdditionSolvent-freeNone2-naphthol derivativesHigher yields than solution researchgate.net
Oxidative DearomatizationRoom tempIn(OTf)₃ / WaterC2-quaternary indolin-3-onesGreen oxidant, aqueous medium researchgate.net
P-S Bond Formation50 °C, 5-10 minNonePhosphinothioatesMetal- and solvent-free nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the realm of indole synthesis, microwave irradiation has been successfully employed to facilitate various classical and modern cyclization reactions.

An efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives utilizes microwave irradiation to promote a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. researchgate.netnih.gov This method involves exposing the neat mixture of reactants to microwave energy, which significantly speeds up the conversion to the desired indole products with excellent yields and high regioselectivity. researchgate.netnih.gov For instance, the synthesis of methyl 2-methyl-1H-benzo[g]indole-3-carboxylate, an isomer of the target naphthofindole system, has been achieved using this approach. researchgate.net

Furthermore, microwave assistance has been applied to the Huisgen [3+2] cycloaddition reaction to create complex indole derivatives. acs.org The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives was optimized under microwave irradiation, using a copper sulphate and sodium ascorbate (B8700270) catalyst system in a DMF/H₂O solvent mixture. acs.orgnih.gov This approach highlights the versatility of microwave energy in promoting different types of bond-forming reactions crucial for elaborating the indole core.

Table 1: Examples of Microwave-Assisted Indole Synthesis

Starting MaterialsCatalyst/ReagentsConditionsProduct TypeReference
N-Aryl EnaminesPalladium CatalystNeat, Microwave Irradiation2-Methyl-1H-indole-3-carboxylates researchgate.netnih.gov
Tetrahydro-1H-carbazoles, Aromatic AzidesCuSO₄, Sodium AscorbateDMF/H₂O, Microwave IrradiationN-substituted 1,2,3-triazolylmethyl indoles acs.orgnih.gov

Nanocatalyst Applications in Heterocycle Synthesis

The advent of nanotechnology has introduced a new class of highly efficient and recyclable catalysts for organic synthesis. Nanocatalysts, particularly those based on metal nanoparticles (MNPs), offer significant advantages such as high surface-area-to-volume ratios and unique electronic properties, making them ideal for constructing complex heterocyclic systems. rsc.orgresearchgate.net

While specific examples for this compound are emerging, the application of nanocatalysts in the synthesis of related fused and substituted indoles is well-documented. nih.gov Iron oxide nanoparticles (e.g., Fe₃O₄, γ-Fe₂O₃) have been used as magnetic, recoverable catalysts for the synthesis of various indole derivatives, including bis(indolyl)methanes and thieno[2,3-b]indoles. researchgate.netnih.govnih.gov These reactions often proceed under mild, environmentally friendly conditions and allow for easy separation of the catalyst using an external magnet. nih.govthieme-connect.com

For example, a magnetic nanoparticle-supported deep eutectic solvent (DES@MNP) has been developed as a green catalyst for the one-pot, multicomponent synthesis of thieno[2,3-b]indole derivatives from indoles, acetophenones, and sulfur. nih.gov Similarly, copper nanoparticles dispersed on silica-coated maghemite have been used to catalyze the N-arylation of imidazoles, a reaction type applicable to the functionalization of the indole nitrogen. researchgate.net The development of nanocatalysts based on gold, palladium, and other transition metals continues to open new avenues for the efficient synthesis of complex heterocycles, including polycyclic indole scaffolds. acs.orgrsc.orgyoutube.com

Regioselective Functionalization of the this compound Core

Post-synthesis modification of the this compound nucleus is critical for developing derivatives with tailored properties. Regioselective functionalization allows for the precise introduction of various substituents onto the heterocyclic framework.

C-H Activation Strategies

Direct C-H bond activation has become a highly attractive strategy for functionalizing indoles, as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.net Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in achieving site-selective C-H functionalization at various positions of the indole ring. rsc.orgresearchgate.net

Palladium-catalyzed cascade reactions involving C-H activation have been developed for the one-step synthesis of substituted ethyl 2-(1H-indol-2-yl) acetates. thieme-connect.com Rhodium catalysts have been employed for the oxidative annulation of arylindoles with alkenes and alkynes, using molecular oxygen as the sole oxidant, to construct highly fused indole heterocycles. researchgate.netnih.gov These methods often rely on directing groups to control the regioselectivity of the C-H activation step, enabling functionalization at positions that are typically less reactive. researchgate.net

Electrophilic Substitution Reactions

The inherent electronic properties of the indole nucleus make it highly susceptible to electrophilic substitution. The pyrrole (B145914) ring is significantly more electron-rich than the fused benzene (B151609) ring, directing incoming electrophiles preferentially to the five-membered ring. youtube.com Theoretical and experimental studies consistently show that electrophilic attack occurs predominantly at the C3 position. nih.govyoutube.com This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (Wheland intermediate) more effectively when substitution occurs at C3, preserving the aromaticity of the benzene ring in the transition state. ingentaconnect.com

In the context of this compound, the same principles apply. The position equivalent to C3 in the simple indole ring would be the most nucleophilic and therefore the primary site for electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed with high regioselectivity at this position, providing a straightforward route to C3-functionalized naphthindoles.

Advanced Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions have been extensively applied to functionalize pre-halogenated indole substrates.

The reactivity of iodo-substituted indoles has been explored in various cross-coupling reactions to produce a wide array of di-, tri-, and tetra-substituted indole-2-carbonitriles. For example, Sonogashira coupling of 3-iodo-1H-indole-2-carbonitriles with terminal alkynes, Suzuki-Miyaura coupling with boronic acids, and Heck coupling with alkenes provide efficient pathways to introduce diverse functional groups onto the indole scaffold. Iron-catalyzed oxidative cross-coupling reactions have also been developed as a more sustainable alternative for creating biaryl linkages between indoles and other aromatic systems.

Table 2: Common Cross-Coupling Reactions for Indole Functionalization

Reaction NameCoupling PartnersCatalyst System (Typical)Bond FormedReference
Suzuki-Miyaura Halo-indole + Boronic acid/esterPd catalyst, BaseC-C (Aryl-Aryl)
Heck Halo-indole + AlkenePd catalyst, BaseC-C (Aryl-Vinyl)
Sonogashira Halo-indole + Terminal AlkynePd/Cu catalyst, BaseC-C (Aryl-Alkynyl)
Stille Halo-indole + OrganostannanePd catalystC-C
Iron-Catalyzed Oxidative Coupling Indole + PhenolFe(III) saltC-C (Aryl-Aryl)

Cycloaddition Reactions in Naphthindole Frameworks

Cycloaddition reactions offer a powerful approach to constructing polycyclic systems by forming multiple bonds in a single step. The indole nucleus can participate in various cycloaddition pathways, either as the diene or dienophile component, depending on the reaction partners.

The [3+2] Huisgen cycloaddition, a type of 1,3-dipolar cycloaddition, has been used to synthesize novel 1,2,3-triazole-indole hybrids. acs.orgnih.gov This "click chemistry" approach involves the reaction of an azide (B81097) with an alkyne, often catalyzed by copper, to form the triazole ring fused or linked to the indole framework. Another example involves the base-catalyzed 1,3-dipolar cycloaddition between pyridinium (B92312) salts and electron-deficient alkenes (like nitroolefins) to generate polysubstituted indolizines, which are structurally related to fused indole systems. Diels-Alder, or [4+2] cycloaddition, reactions can also be employed, where the indole ring system can react with dienophiles to build additional fused rings, further expanding the complexity of the naphthindole framework.

Advanced Spectroscopic and Crystallographic Characterization of 1h Naphtho 2,3 F Indole Structures

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed analysis of molecular geometry, conformation, and the various intermolecular forces that govern the crystal packing.

Molecular Geometry and Conformation Analysis of Naphthindole Scaffolds

Table 1: Selected Crystallographic Data for a Naphthindole Analog (6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole)

ParameterValueReference
Crystal SystemMonoclinic beilstein-journals.orgbeilstein-journals.orgnih.gov
Space GroupP2₁/n beilstein-journals.orgbeilstein-journals.orgnih.gov
a (Å)10.1373(13) beilstein-journals.orgbeilstein-journals.orgnih.gov
b (Å)10.137(5) beilstein-journals.orgbeilstein-journals.orgnih.gov
c (Å)18.093(2) beilstein-journals.orgbeilstein-journals.orgnih.gov
α (°)90 beilstein-journals.orgbeilstein-journals.orgnih.gov
β (°)90.519(7) beilstein-journals.orgbeilstein-journals.orgnih.gov
γ (°)90 beilstein-journals.orgbeilstein-journals.orgnih.gov
Volume (ų)1859.3(3) beilstein-journals.orgbeilstein-journals.orgnih.gov
Z4 beilstein-journals.orgbeilstein-journals.orgnih.gov

Data obtained for the phosphorus analog 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. 1D NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while 2D NMR experiments reveal the connectivity between them.

¹H-NMR and ¹³C-NMR for Comprehensive Structural Assignment

The ¹H and ¹³C NMR spectra of 1H-Naphtho[2,3-f]indole would be characterized by signals in the aromatic region. Based on general principles for indole (B1671886) and naphthalene (B1677914) systems, the protons on the naphthalene rings would likely resonate in the range of δ 7.0-8.5 ppm, with their exact chemical shifts and coupling patterns determined by their position relative to the fused indole ring and each other. The protons of the indole moiety would also appear in the aromatic region, with the N-H proton expected to be a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

In a study of substituted N-benzyl-1H-indole-2-carbohydrazides, the indole NH proton appeared as a singlet in the range of δ 11.36–11.55 ppm. nih.gov For the phosphorus analog, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, the aromatic protons on the naphthalene rings were found to be equivalent in the ¹H NMR spectrum, indicating a symmetric structure in solution. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusExpected Chemical Shift Range (ppm)Notes
¹H7.0 - 9.0 (aromatic), >10 (N-H)Aromatic protons will show complex splitting patterns (doublets, triplets, etc.) due to spin-spin coupling. The N-H proton is often a broad singlet and its position is solvent-dependent.
¹³C100 - 150The chemical shifts of the carbons in the heterocyclic ring will be distinct from those in the carbocyclic naphthalene rings. Quaternary carbons will have lower intensity.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₆H₁₁N), the expected exact mass would be 217.0891 g/mol . nih.gov

In addition to providing the molecular weight, mass spectrometry also reveals information about the molecule's structure through its fragmentation pattern. When the molecular ion is formed in the mass spectrometer, it can undergo fragmentation into smaller, charged species. The pattern of these fragment ions is often characteristic of the compound's structure.

For a rigid aromatic system like this compound, the molecular ion peak (M⁺) is expected to be quite intense due to the stability of the aromatic system. Fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Possible fragmentation pathways could include:

Loss of HCN: A common fragmentation pathway for indole-containing compounds, leading to a fragment ion with m/z corresponding to [M-27]⁺.

Cleavage of the indole ring: This could lead to various fragment ions corresponding to different portions of the molecule.

Retro-Diels-Alder reactions: While less common for fully aromatic systems, this could be a potential fragmentation pathway under certain conditions.

The study of the fragmentation patterns of a series of 2-substituted diethyl malonate derivatives showed that the fragmentation is highly sensitive to the substituents on the core structure. mdpi.com For this compound, the specific fragmentation pattern would provide a unique fingerprint for its identification.

Computational Chemistry Investigations of 1h Naphtho 2,3 F Indole Systems

Insights from Derivatives: A Glimpse into Potential Properties

While direct data for 1H-Naphtho[2,3-f]indole is limited, the computational analyses of its derivatives provide a framework for understanding the types of investigations that would be crucial for characterizing the parent compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the workhorse method for studying the excited-state properties of molecules, including their absorption and emission spectra. While TD-DFT studies have been performed on some complex organic molecules, specific data for this compound is not available. Such calculations would be invaluable for understanding its photophysical properties and its potential use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Simulation of Electronic Absorption Spectra (UV-Vis)

The simulation of electronic absorption spectra provides valuable information about the electronic transitions within a molecule. For indole (B1671886), a related and foundational chromophore, time-dependent density functional theory (TD-DFT) and equation-of-motion coupled-cluster (EOM-CCSD) methods have been used to simulate its UV-Vis spectrum. nih.gov These simulations, often performed in conjunction with a consideration of solvent effects, help in the assignment of experimentally observed absorption bands to specific electronic transitions. nih.govcore.ac.uk

For instance, simulations of indole in aqueous solution have shown that the inclusion of explicit water molecules in the computational model is crucial for accurately reproducing the experimental spectrum. nih.govresearchgate.net The calculated absorption spectra are often generated by applying a Lorentzian line shape function to the calculated excitation energies and oscillator strengths. nih.govresearchgate.net It is common practice to shift the simulated spectra to correct for systematic errors in the computational methods, thereby facilitating a more direct comparison with experimental data. nih.gov

Computational studies on substituted indoles have demonstrated that the nature and position of substituents can significantly influence the absorption spectra. core.ac.uk For example, electron-donating and electron-accepting groups can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. core.ac.uk These shifts are a direct consequence of the alteration of the molecule's electronic structure by the substituent.

Characterization of Singlet Excited States and Transition Energies

The characterization of singlet excited states is fundamental to understanding the photophysical and photochemical properties of molecules. For polycyclic aromatic compounds like naphthindoles, the two lowest-lying singlet excited states are often referred to as the ¹Lₐ and ¹Lₑ states. koreascience.kr The ¹Lₐ state typically has a more ionic, charge-separated character and is dominated by the HOMO → LUMO transition, while the ¹Lₑ state is more covalent in nature with contributions from both HOMO-1 → LUMO and HOMO → LUMO+1 excitations. koreascience.kr

Computational methods such as EOM-CCSD and multi-configurational quasi-degenerate perturbation theory (MCQDPT2) have been employed to determine the vertical transition energies to these low-lying singlet excited states. koreascience.kr While these methods may overestimate the absolute transition energies compared to experimental values, they often provide accurate energy spacings between the excited states. koreascience.kr

For the parent indole molecule, the first two singlet excited states (S₁ and S₂) are of π-π* character and are designated as the Lb and La states, respectively. chemrxiv.org The energy difference between these states is an important parameter that can be calculated with reasonable accuracy using TD-DFT. chemrxiv.org The inversion of the energies of the lowest singlet (S₁) and lowest triplet (T₁) excited states, a violation of Hund's rule, is a rare but significant phenomenon that can be explored computationally. rsc.org

Oscillator Strengths and Transition Dipole Moments

Oscillator strength (f) and the transition dipole moment (μ) are key parameters that quantify the probability of an electronic transition. researchgate.net These values are routinely calculated in computational studies of electronic spectra. A higher oscillator strength corresponds to a more intense absorption band. core.ac.uk

Computational methods like TD-DFT are used to calculate the oscillator strengths and transition dipole moments for the electronic transitions of interest. researchgate.net The calculated oscillator strengths, in conjunction with the transition energies, are used to simulate the theoretical absorption spectrum. nih.gov The transition dipole moment is a vector quantity that describes the change in dipole moment during an electronic transition and is related to the intensity of the transition.

The following table presents a hypothetical example of calculated excitation energies, oscillator strengths, and transition dipole moments for a this compound derivative, illustrating the kind of data generated in these computational studies.

Excited StateTransition Energy (eV)Oscillator Strength (f)Transition Dipole Moment (Debye)
S₁3.850.121.5
S₂4.100.453.2
S₃4.520.050.8

Solvent Effects on Electronic Transitions

The surrounding solvent environment can significantly influence the electronic transitions of a molecule. bau.edu.lbresearchgate.net This phenomenon, known as solvatochromism, can be investigated computationally by employing implicit solvent models, such as the polarizable continuum model (PCM), or by including explicit solvent molecules in the calculation. nih.gov

Polar solvents tend to stabilize charge-separated excited states more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum for π → π* transitions. researchgate.net Conversely, n → π* transitions often exhibit a blue shift (hypsochromic shift) in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. bau.edu.lb

Computational studies can model these solvent effects by calculating the electronic transitions in the presence of different solvent environments. For example, the absorption spectrum of a molecule can be simulated in a non-polar solvent like cyclohexane (B81311) and a polar solvent like methanol (B129727) to observe the solvatochromic shift. mdpi.com The analysis of the molecular orbitals involved in the transition can provide further insight into the nature of the solvent-solute interactions. mdpi.com The change in dipole moment upon excitation is another important factor influencing solvent effects, with a larger increase in dipole moment generally leading to more pronounced solvatochromism in polar solvents. researchgate.net

Computational Mechanistic Studies of Naphthindole Reactions

While the provided search results primarily focus on the electronic and photophysical properties of indole and related systems, the principles of computational chemistry are broadly applicable to studying reaction mechanisms. Density functional theory (DFT) is a widely used method for investigating the potential energy surfaces of chemical reactions. By locating transition states and calculating activation barriers, computational chemists can predict reaction pathways and elucidate the mechanisms of various chemical transformations.

For instance, in the context of naphthindoles, computational studies could be employed to investigate the mechanisms of electrophilic substitution, cycloaddition reactions, or photochemical reactions. These studies would involve optimizing the geometries of reactants, products, intermediates, and transition states, and then calculating the corresponding energies to map out the reaction coordinate. Such computational mechanistic studies provide a molecular-level understanding of chemical reactivity that complements experimental investigations.

Photophysical and Optoelectronic Properties of 1h Naphtho 2,3 F Indole Systems

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of naphthoindoles are characterized by multiple bands in the ultraviolet and visible regions, arising from electronic transitions within the aromatic system.

The UV-Vis absorption spectra of 1H-Naphtho[2,3-F]indole and its derivatives are dominated by π→π* transitions. The extensive conjugation across the fused ring system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths compared to simpler indoles. nih.gov The high-energy absorption bands observed at shorter wavelengths (typically below 300 nm) are generally assigned to spin-allowed ligand-centered (¹LC, ¹π→π*) transitions within the carbocyclic and heterocyclic moieties. acs.org

In contrast, n→π* transitions, which involve the promotion of a non-bonding electron from a heteroatom (in this case, the nitrogen of the indole (B1671886) ring) to an antibonding π* orbital, are generally weaker and may be obscured by the more intense π→π* bands. These transitions are often forbidden and have a small molar absorptivity. youtube.com For many carbazole (B46965) and indole derivatives, which are structurally related to naphthoindoles, the lowest energy absorption bands are attributed to π→π* transitions. The specific positioning of these bands can be influenced by the substitution pattern on the aromatic core.

In related fused aromatic systems, theoretical and experimental studies have confirmed the π→π* nature of the lowest energy electronic transitions. For instance, in BN-substituted indoles, the lowest-energy absorption bands are assigned as π→π* transitions. nih.gov The fusion of additional aromatic rings, such as in the transition from indole to naphthoindole, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extended π-system. nih.gov

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key quantitative characteristic. For π→π* transitions in large aromatic systems like this compound, high molar absorptivity values, typically in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹, are expected. This is indicative of a high probability for these electronic transitions. youtube.com

The intensity of absorption can be influenced by substituents on the naphthoindole core. Electron-donating or electron-withdrawing groups can modulate the electronic distribution within the molecule, thereby affecting the transition dipole moment and, consequently, the molar absorptivity. For example, in related benzothiazole-difluoroborate dyes, the introduction of a methoxy (B1213986) group, an electron-donating group, was found to maximize the molar absorptivity. nih.gov

A representative table of absorption maxima and molar absorptivity for related indole derivatives is provided below to illustrate the expected range of values.

CompoundSolventAbsorption Maxima (λ_max, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
IndoleVarious~270-290~5,000 - 6,000
3-MethylindoleWater218, 278Not specified
Fused BN Indole IINot specified292Not specified
Pyrano[3,2-f]indole derivativeNot specified~300-400~10,000 - 20,000

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon provides insights into the electronic ground and excited states of a molecule. For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. youtube.com This is because the excited state of a π→π* transition is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. youtube.com

In contrast, for n→π* transitions, a hypsochromic (blue) shift to shorter wavelengths is often observed with increasing solvent polarity. youtube.com This is attributed to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition.

For this compound systems, where π→π* transitions are dominant, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is generally expected. The magnitude of this shift will depend on the change in the dipole moment of the molecule upon excitation. Studies on related pyranoindole congeners have demonstrated significant solvatochromic shifts in their absorption and emission spectra, confirming the influence of solvent polarity on their electronic transitions. researchgate.net

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence is the emission of light from a substance that has absorbed light. It encompasses both fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

Naphthoindole systems are expected to be fluorescent, with the potential for room-temperature phosphorescence under certain conditions. The emission spectra are typically broad and featureless, which is characteristic of many organic fluorophores in solution. mdpi.com The emission maxima are red-shifted with respect to the absorption maxima, a phenomenon known as the Stokes shift. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and scattering from the excitation source. nih.gov

The position of the emission maximum is sensitive to the electronic structure of the molecule and the nature of the solvent. Similar to absorption, the fusion of the naphthalene (B1677914) ring to the indole core is expected to lead to a significant bathochromic shift in the emission spectrum compared to simpler indoles. For instance, certain pyranoindole derivatives exhibit emission maxima around 500 nm. nih.gov The introduction of electron-donating or electron-withdrawing substituents can further tune the emission color. For example, iridium(III) complexes with fused indole moieties show emission maxima in the blue region of the spectrum, around 430-440 nm. acs.org

The shape of the emission band can also provide information about the vibrational levels of the ground state and the geometry changes upon excitation.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for applications such as OLEDs and fluorescent probes. The quantum yield can be determined using a relative method, by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. researchgate.net

The quantum yield of this compound systems is expected to be highly dependent on their molecular structure, rigidity, and the surrounding environment. In related fluorescent indole nucleoside analogues, quantum yields have been reported to range from less than 0.01 to as high as 0.84. researchgate.net Generally, factors that promote non-radiative decay pathways, such as molecular vibrations and intersystem crossing to the triplet state, will decrease the fluorescence quantum yield.

The nature of substituents can have a profound impact on the quantum yield. For example, in a series of benzothiazole-difluoroborate dyes, the strategic placement of electron-donating and electron-withdrawing groups led to quantum yields ranging from nearly zero to almost 100%. nih.gov Similarly, for some naphthalimide derivatives, quantum yields were found to vary significantly with solvent polarity, with values ranging from 0.01 to 0.87. mdpi.comresearchgate.net

A representative table of emission maxima and quantum yields for related indole derivatives is provided below.

CompoundSolventEmission Maxima (λ_em, nm)Quantum Yield (Φ_F)
4-FormylindoleEthanol (B145695)~420~0.22
Pyrano[2,3-g]indole derivativeNot specified5000.58
Pyrano[3,2-f]indole derivativeNot specified5000.14
Naphthalimide derivativeVariousNot specified0.01 - 0.87

Stokes Shift Analysis

The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a crucial parameter in characterizing the photophysical properties of fluorescent molecules. In the realm of this compound systems and related indole derivatives, the Stokes shift is notably sensitive to the molecular structure and the surrounding solvent polarity.

The electronic spectra of indoles, particularly their fluorescence spectra, are markedly influenced by the solvent environment. researchgate.net This sensitivity arises from changes in the dipole moment of the molecule upon excitation. For instance, various indole derivatives, including indole itself, indole-5-carboxylic acid, and 5-cyano-indole, exhibit a significant increase in their dipole moments in the excited singlet state. researchgate.net This change leads to a larger Stokes shift in more polar solvents as the solvent molecules reorient around the excited-state dipole, lowering its energy before emission occurs. researchgate.net A linear correlation is often observed between the Stokes shift values and a function of the solvent polarity. researchgate.net

In a study of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, the Stokes shift values were found to be in the range of 1195–2584 cm⁻¹. researchgate.net Similarly, for N2-Indolyl-1,2,3-triazoles, the Stokes shift was observed to be between 89–143 nm. nih.gov The magnitude of the Stokes shift can be influenced by substituents on the indole ring. For example, the introduction of groups with lower electronegativity and conjugated lone pairs, such as TsO- and AcNH-, can lead to a red shift in both absorption and emission spectra. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Naphthindole Assemblies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation. nih.govrsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) and other non-radiative decay pathways in the aggregated state. nih.govrsc.org

While direct studies on AIE in this compound are not extensively documented in the provided search results, the principles of AIE observed in related heterocyclic and aromatic systems can be extrapolated. For instance, α-Napthoflavone, a compound with a naphthalene-like core, is non-luminescent in good solvents but exhibits strong emission in its aggregated form. nih.gov This AIE effect is explained by the restriction of intramolecular rotation and large amplitude vibrational modes within the aggregated microstructures, which are stabilized by strong π-π and H-π interactions. nih.gov

The AIE phenomenon has been observed in various other systems, including naphthalimide-derived Schiff bases and 4-N,N-dimethylaminoaniline salicylaldehyde (B1680747) Schiff-base derivatives. nih.govrsc.org In these cases, aggregation restricts intramolecular rotation and can activate other photophysical processes like excited-state intramolecular proton transfer (ESIPT), leading to enhanced fluorescence. nih.gov The general mechanism of AIE involves the conversion of non-radiative decay pathways into radiative ones upon aggregate formation. rsc.org

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. It provides information on the oxidation and reduction potentials of molecules, which are crucial for understanding their electronic properties and potential applications in electronic devices.

For various indole derivatives, CV studies have been conducted to determine their electrochemical characteristics. nih.gov For example, a series of indole-based-sulfonamide derivatives exhibited a single, well-defined oxidation peak in their cyclic voltammograms, indicating that the indole moiety is readily oxidized. nih.gov The redox behavior of these derivatives was found to be dependent on the nature of the substituents on the indole sulfonamide moiety. nih.gov

In the context of related fused heterocyclic systems, such as indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, CV has been employed to determine their HOMO and LUMO energy levels. researchgate.net The reduction potentials of such compounds are influenced by the nature of the solvent and the supporting electrolyte used in the CV experiment. theijes.comresearchgate.net The shape of the CV curve, including the presence of cathodic and anodic peaks, provides insights into the reversibility and kinetics of the electron transfer processes. theijes.com

Correlation of Electrochemical Potentials with Frontier Molecular Orbital Energy Gaps

The oxidation and reduction potentials obtained from cyclic voltammetry are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. The HOMO level can be estimated from the onset of the oxidation peak, while the LUMO level can be determined from the onset of the reduction peak. The difference between the HOMO and LUMO energies gives the electrochemical energy gap.

For a series of donor-acceptor compounds based on indolo[2,3-b]naphtho[2,3-f]quinoxaline, the HOMO and LUMO energy levels were determined to be in the ranges of -6.51 to -6.84 eV and –3.00 to –3.30 eV, respectively. researchgate.net These values are comparable to those of known n-type materials, suggesting their potential use in organic electronics. researchgate.net Theoretical calculations, such as those using density functional theory (DFT), are often used to complement experimental electrochemical data and provide a deeper understanding of the frontier molecular orbital energies and shapes. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a molecule. researchgate.net

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This phenomenon is often observed in molecules with a donor-acceptor (D-A) architecture and can significantly influence their photophysical properties, such as fluorescence.

Indole and its derivatives can act as electron donors in ICT processes. For instance, indole-tethered ynones can form an intramolecular electron donor-acceptor complex that undergoes visible-light-induced charge transfer. rsc.org Similarly, in N-benzoylaminonaphthalenes, where aminonaphthalene acts as the electron donor, an abnormal long-wavelength emission is observed, which is attributed to a charge transfer state. nih.gov The extent of charge transfer can be influenced by the substitution pattern and the relative positions of the donor and acceptor moieties. nih.govxmu.edu.cn

The occurrence of ICT can be studied by observing the solvent-dependent Stokes shift. A larger red shift in the emission spectrum with increasing solvent polarity is indicative of a more polar excited state, which is characteristic of an ICT state. nih.govnih.gov Ultrafast spectroscopic techniques, such as transient absorption and fluorescence up-conversion, can provide detailed insights into the dynamics of the ICT process. nih.gov

Structure-Property Relationships in this compound Optoelectronics

The optical and electronic properties of this compound and its derivatives are intricately linked to their molecular structure. By systematically modifying the chemical structure, it is possible to tune their photophysical and electrochemical characteristics for specific applications in optoelectronics.

Key structural modifications that influence the properties include the nature and position of substituents on the naphthindole core. For example, in related indole systems, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels, thereby affecting the energy gap, absorption and emission wavelengths, and redox potentials. nih.govnih.gov The fusion of additional aromatic rings to the indole framework, as in the case of this compound, extends the π-conjugation, which generally leads to a red-shift in the absorption and emission spectra and a smaller HOMO-LUMO gap. researchgate.net

The planarity of the molecule also plays a crucial role. A more planar structure can enhance π-orbital overlap, leading to improved charge transport properties, which is desirable for applications in organic field-effect transistors (OFETs). Conversely, introducing bulky substituents can disrupt planarity and affect intermolecular packing in the solid state, which can influence phenomena like aggregation-induced emission.

In donor-acceptor systems incorporating indole or naphthalene moieties, the nature of the donor and acceptor units and the linker connecting them are critical in determining the efficiency of intramolecular charge transfer. nih.govxmu.edu.cn This, in turn, governs the fluorescence quantum yield and the emission color. The strategic design and synthesis of novel this compound derivatives, guided by a thorough understanding of these structure-property relationships, is essential for the development of advanced materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.

Interactive Data Tables

Table 1: Photophysical Properties of Selected Indole Derivatives

CompoundStokes Shift (cm⁻¹)Emission Maxima (nm)Solvent
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives1195–2584Not SpecifiedNot Specified
N2-Indolyl-1,2,3-triazoles89–143 (nm)420–480Dichloromethane
α-NapthoflavoneNot SpecifiedStrong in aggregateAggregated State
Naphthalimide Derived Schiff Base (NHS)Not SpecifiedEmissive in aggregateDMSO:HEPES (5:95)

Table 2: Electrochemical Properties of Indole-based Systems

Compound/SystemHOMO (eV)LUMO (eV)Method
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives-6.51 to -6.84-3.00 to -3.30Cyclic Voltammetry
Indole-based-sulfonamide DerivativesNot SpecifiedNot SpecifiedCyclic Voltammetry

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical characteristics of the this compound scaffold are highly sensitive to the nature and position of substituent groups. The introduction of electron-donating or electron-withdrawing groups can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission properties of the molecule.

Research on analogous indole derivatives has established that electron-withdrawing groups generally lead to a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-donating groups can cause a hypsochromic (blue) shift, although the effect can be more complex and dependent on the specific position of substitution. For instance, a computational study on indole chromophores demonstrated that in-plane small adjacent groups that increase the electron density of the indole ring have a more pronounced effect than out-of-plane long substituent groups. nih.gov

A study on 1-alkyl-3-(1-naphthoyl)indoles revealed that the position of a methoxy substituent on the naphthoyl moiety significantly impacts receptor affinity, which is related to the electronic properties of the molecule. A 4-methoxy group enhances affinity, while a 6-methoxy group reduces it, highlighting the nuanced effects of substituent positioning.

Although a comprehensive data table for this compound is not yet available, the following table illustrates the typical effects of substituents on the photophysical properties of a related class of compounds, naphtho[2,3-d]thiazole-4,9-diones, which can serve as a predictive model.

Table 1: Illustrative Photophysical Data of Substituted Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Different Solvents

CompoundSolventExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
5a Benzene (B151609)39243644
Chloroform39443642
Acetone39443642
Ethanol396520124
Acetonitrile39443642
DMSO396532136
5b Benzene440577137
Chloroform470599129
Acetone476614138
Ethanol478622144
Acetonitrile478622144
DMSO484622138
5c Benzene442582140
Chloroform472604132
Acetone476611135
Ethanol478616138
Acetonitrile480616136
DMSO486616130

Data sourced from a study on naphtho[2,3-d]thiazole-4,9-diones. This data is illustrative of substituent and solvent effects on a related heterocyclic system.

Molecular Planarity and Extended Conjugation Effects on Optoelectronic Response

The degree of planarity and the extent of the π-conjugated system are paramount in dictating the optoelectronic properties of this compound systems. A planar molecular structure facilitates effective π-orbital overlap, leading to a smaller HOMO-LUMO gap and, consequently, red-shifted absorption and emission spectra. This enhanced electronic communication along the molecular backbone is a key factor for efficient charge transport, a critical parameter for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Studies on related polycyclic aromatic compounds have consistently shown that planarity is a key determinant of their optical and electronic properties. For example, single-crystal X-ray analysis of a benzo[f]naphtho[2,3-b]phosphoindole revealed an almost planar pentacyclic ring system. beilstein-journals.orgbeilstein-journals.orgnih.gov This planarity, combined with the extended conjugation, results in absorption at longer wavelengths compared to its non-planar or less conjugated counterparts. beilstein-journals.orgbeilstein-journals.org The introduction of a bridging atom, such as phosphorus in the aforementioned example, can enforce a coplanar arrangement of the naphthalene rings, thereby extending the effective conjugation length. beilstein-journals.orgbeilstein-journals.org

Furthermore, the packing of these planar molecules in the solid state, often characterized by π-π stacking, is crucial for bulk charge transport. X-ray analysis has revealed π-π stacking distances of approximately 3.427 Å in some of these systems, indicating strong intermolecular electronic coupling. beilstein-journals.org

In contrast, deviations from planarity, which can be induced by steric hindrance from bulky substituents, disrupt the π-conjugation. This disruption typically leads to a blue shift in the absorption and emission spectra and can be detrimental to the performance of optoelectronic devices.

While specific comparative data for planar versus non-planar this compound derivatives is not available in the reviewed literature, the established principles from analogous systems strongly suggest that maintaining a high degree of planarity and extending the π-conjugated system are critical design strategies for optimizing the optoelectronic response of this class of compounds.

Emerging Research Frontiers and Potential Applications of 1h Naphtho 2,3 F Indole Scaffolds in Materials Science

Rational Design of Organic Semiconductors

The rational design of organic semiconductors based on the naphthindole framework involves strategic chemical modifications to control charge carrier mobility and energy levels. The goal is to create materials suitable for a new generation of lightweight, flexible, and cost-effective electronic devices.

N-Type and Ambipolar Charge Transport Materials

A significant challenge in organic electronics has been the development of stable and efficient n-type (electron-transporting) and ambipolar (electron- and hole-transporting) materials to complement the more common p-type (hole-transporting) semiconductors. The naphthindole scaffold serves as a promising foundation for addressing this gap.

By incorporating strong electron-withdrawing groups, the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of naphthindole derivatives can be lowered, facilitating electron injection and transport. A series of donor-acceptor (D-A) compounds based on indolo[2,3-b]naphtho[2,3-f]quinoxaline, a related nitrogen-containing heterocyclic system, demonstrated low-lying LUMO energy levels between –3.00 eV and –3.30 eV, which are comparable to well-known n-type materials researchgate.net. This suggests that such compounds could function effectively as n-type semiconductors in electronic devices researchgate.net.

Furthermore, the strategic design of acceptor-donor-acceptor (A-D-A) molecules, where a donor core is flanked by two acceptor units like naphthalene (B1677914) diimide, allows for the tuning of charge transport properties. By changing the central π-conjugated bridge, it is possible to shift the material's behavior from unipolar n-type to ambipolar rsc.org. For instance, certain naphthalene diimide dimers exhibit exclusively n-type behavior with electron mobilities up to 0.57 cm² V⁻¹ s⁻¹, while others with higher-lying HOMO levels show ambipolar properties, achieving electron mobilities as high as 1.23 cm² V⁻¹ s⁻¹ and hole mobilities of 0.0074 cm² V⁻¹ s⁻¹ rsc.org. Similarly, novel naphthophenanthridine derivatives, which also feature an N-annulated structure, have been synthesized and shown to exhibit ambipolar charge transport with temperature-independent electron and hole mobilities on the order of 3 × 10⁻⁴ cm²/V s nih.gov.

Compound TypeTransport PropertyElectron Mobility (μe) [cm² V⁻¹ s⁻¹]Hole Mobility (μh) [cm² V⁻¹ s⁻¹]Reference
NDI-π-NDI Derivative (1)N-type0.15- rsc.org
NDI-π-NDI Derivative (3)N-type0.57- rsc.org
NDI-π-NDI Derivative (5)Ambipolar1.230.0074 rsc.org
Naphthophenanthridine DerivativeAmbipolar~3 x 10⁻⁴~3 x 10⁻⁴ nih.gov

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs) utilizing Naphthindole Analogues

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits and serve as a standard platform for evaluating the performance of new semiconductor materials. The charge carrier mobility of naphthindole-based materials is typically characterized using OFETs. In these devices, a thin film of the organic semiconductor is deposited between source and drain electrodes, and a gate electrode modulates the flow of current.

The performance of these materials is significantly influenced by their solid-state packing and molecular organization, which can be enhanced through thermal annealing rsc.org. Characterization techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are used to probe the crystallinity and morphology of the thin films, correlating these physical properties with the measured electronic performance rsc.org. The charge transport in these materials is often evaluated using the time-of-flight (ToF) technique, which directly measures the drift velocity of charge carriers through the material under an applied electric field nih.govuva.es. The successful fabrication of OFETs with high mobilities demonstrates the potential of naphthindole analogues as active components in organic electronics rsc.org.

Advanced Organic Light-Emitting Diode (OLED) Emitters

The development of efficient and stable emitters is crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. The naphthindole scaffold is being explored for its potential in creating novel emitters, particularly those that utilize Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling theoretically 100% internal quantum efficiency in OLEDs without the need for heavy metals like iridium or platinum rsc.orgbeilstein-journals.org.

Researchers have developed a new design of desymmetrized naphthalimide (NMI) featuring an annulated indole (B1671886) group with various auxiliary donors attached to its periphery nih.govresearchgate.net. This molecular design creates a perpendicular arrangement between the donor and acceptor moieties, which minimizes the HOMO-LUMO overlap. This separation leads to a very small energy gap between the singlet and triplet excited states (ΔEST), a key requirement for efficient TADF nih.govresearchgate.net.

A series of these dyes, including NMI-Ind-PTZ which incorporates a phenothiazine donor, have been synthesized and used to fabricate high-performance TADF OLEDs. These devices exhibit electroluminescence from yellow to red, with the red-emissive NMI-Ind-PTZ achieving a maximum external quantum efficiency (EQE) of 23.6% rsc.orgnih.gov. Remarkably, this device also showed a persistent luminance of 38,000 cd m⁻² and an exceptionally low efficiency roll-off, maintaining an EQE of 21.6% even at a high luminance of 10,000 cd m⁻² rsc.org. This level of performance highlights the potential of indole-annulated naphthalene scaffolds for commercial use in advanced display and lighting technologies rsc.orgnih.gov.

Emitter CompoundEmission ColorMax. EQE (%)Luminance (cd m⁻²)Key FeatureReference
NMI-Ind-PTZRed23.638,000Low efficiency roll-off (EQE of 21.6% at 10,000 cd m⁻²) rsc.orgnih.gov
NMI-Ind-TBCBzYellow-Red--Efficient TADF emission (PLQY 82.8% to 95.3%) nih.gov
NMI-Ind-DMAcYellow-Red--Efficient TADF emission (PLQY 82.8% to 95.3%) nih.gov
NMI-Ind-PXZYellow-Red--Efficient TADF emission (PLQY 82.8% to 95.3%) nih.gov

Supramolecular Chemistry and Self-Assembly of Naphthindole Derivatives

The performance of organic electronic materials is not solely dependent on the properties of individual molecules but is critically influenced by how these molecules arrange themselves in the solid state. Supramolecular chemistry and self-assembly are therefore vital areas of research for controlling the bulk properties of naphthindole-based materials.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For naphthindole derivatives, non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces dictate the molecular packing in the crystalline state. These interactions determine critical parameters for charge transport, such as the distance and orientation between adjacent molecules.

For example, phenyl-phenyl interactions can direct the solid-state organization of molecules, forming specific clusters and packing motifs that can be exploited in crystal engineering nih.gov. By carefully modifying the peripheral substituents on the naphthindole core, chemists can influence these non-covalent interactions to promote favorable packing arrangements, such as co-facial π-stacking, which is conducive to efficient charge transport along the stacking direction.

Formation of Ordered Nanostructures

The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. Naphthindole derivatives, particularly those with appropriate side chains, can self-assemble into complex nanostructures such as nanofibers, nanorods, and columnar liquid crystalline phases nih.gov.

For instance, certain naphthophenanthridine derivatives self-assemble into a columnar hexagonal mesophase over a wide temperature range nih.gov. In these phases, the planar cores stack on top of one another to form columns, which then arrange into a two-dimensional hexagonal lattice. This high degree of order provides continuous pathways for charge carriers to move along the columns, leading to efficient unidirectional charge transport. The formation of these ordered nanostructures is a key strategy for bridging the gap between single-molecule properties and macroscopic device performance.

Future Directions and Perspectives in 1h Naphtho 2,3 F Indole Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary focus for the future of 1H-Naphtho[2,3-f]indole synthesis lies in the development of more environmentally friendly and efficient methodologies. Green chemistry principles, particularly the concept of atom economy, are becoming increasingly important in chemical synthesis. Atom economy emphasizes the design of synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Future synthetic strategies for this compound and its derivatives are expected to move away from traditional methods that may involve harsh conditions or produce significant byproducts. The exploration of multicomponent reactions (MCRs) presents a promising avenue. MCRs allow for the one-pot synthesis of complex molecules from three or more starting materials, often with high efficiency and reduced waste. nih.govrug.nl For instance, a greener, one-pot methodology has been reported for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives, showcasing the potential of MCRs in this area. nih.gov

Furthermore, the use of environmentally benign solvents, such as water, and the development of reusable catalysts are anticipated to be key areas of research. researchgate.net The goal is to create synthetic routes that are not only high-yielding but also economically and environmentally sustainable. researchgate.net

Exploration of Novel Reactivity and Chemical Transformations beyond Current Paradigms

While the fundamental reactivity of the indole (B1671886) nucleus is relatively well-understood, the unique electronic and steric environment of this compound offers opportunities to explore novel chemical transformations. Current knowledge indicates that it can undergo typical indole reactions such as electrophilic aromatic substitution, cycloadditions, and oxidation-reduction reactions. smolecule.com

Future research will likely delve into more complex and selective transformations. This could include the development of novel C-H activation and functionalization strategies to directly modify the naphthoindole core without the need for pre-functionalized starting materials. Such approaches would offer more direct and efficient routes to a wider range of derivatives.

Moreover, investigating the photochemical and electrochemical properties of this compound could unveil new reaction pathways. Exploring its potential in pericyclic reactions beyond simple cycloadditions, and its ability to act as a ligand for transition metal catalysts, could lead to the discovery of unprecedented chemical reactivity and the synthesis of novel molecular architectures.

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational chemistry is set to play an increasingly vital role in accelerating the discovery and optimization of this compound-based materials. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting the biological activity and physicochemical properties of novel compounds. nih.gov

In the future, advanced computational models will be employed to design this compound derivatives with tailored electronic, optical, and biological properties. For example, by simulating the interaction of different derivatives with biological targets, such as enzymes or receptors, researchers can rationally design potent and selective therapeutic agents. nih.govnih.gov Similarly, computational screening can identify candidates with optimal properties for applications in materials science, such as organic electronics.

These predictive models will help to streamline the experimental workflow by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. The synergy between computational prediction and experimental validation will be crucial for the efficient development of next-generation materials based on the this compound scaffold.

Integration of this compound into Hybrid Material Systems

The unique photophysical and electronic properties of the this compound core make it an attractive building block for the construction of novel hybrid materials. Future research will likely focus on integrating this scaffold into larger, multi-component systems to create materials with enhanced or entirely new functionalities.

Potential areas of exploration include the development of:

Organic-inorganic hybrid perovskites: Incorporating this compound derivatives as organic cations could lead to new perovskite materials with tunable optoelectronic properties for applications in solar cells and light-emitting diodes (LEDs).

Polymer composites: Dispersing or chemically incorporating this compound units into polymer matrices could result in materials with improved thermal stability, conductivity, or photoluminescence.

Self-assembled monolayers (SAMs): Functionalized this compound derivatives could be used to form highly ordered SAMs on various substrates, enabling the fabrication of molecular electronic devices and sensors.

The design and synthesis of these hybrid systems will require a deep understanding of the intermolecular interactions between the this compound component and the other materials in the system.

Synergistic Approaches in Naphthindole Chemistry and Interdisciplinary Materials Science

The full potential of this compound research will be realized through synergistic and interdisciplinary approaches. ucsb.edu The complex challenges in modern science necessitate collaboration between chemists, physicists, biologists, and materials scientists. syr.edunih.gov

Future breakthroughs in this field will likely emerge from the interface of different disciplines. For example:

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists will be essential for the development of this compound-based drugs with improved efficacy and reduced side effects. syr.edu

Materials Chemistry and Physics: The design of novel electronic and optoelectronic devices will require a close partnership between chemists synthesizing new this compound derivatives and physicists characterizing their device performance.

Supramolecular Chemistry and Nanotechnology: The construction of functional nanostructures and molecular machines based on the this compound scaffold will benefit from the combined expertise of supramolecular chemists and nanotechnologists.

By fostering a collaborative research environment, scientists can leverage their diverse skills and perspectives to unlock new applications and fundamental understanding of this compound and its derivatives. ucsb.edu

Q & A

Q. What synthetic methodologies are optimal for preparing 1H-Naphtho[2,3-F]indole derivatives?

The synthesis of this compound derivatives typically involves coupling naphthoic acid derivatives with substituted indoles under Friedel-Crafts acylation conditions. For example, 3-(4-ethyl-1-naphthoyl)indole derivatives can be synthesized by reacting 4-ethyl-1-naphthoic acid with alkyl-substituted indoles (e.g., 1-pentylindole) using phosphorus oxychloride (POCl₃) as a catalyst. Purification via flash chromatography (e.g., petroleum ether/ether gradients) yields products with ~52–55% efficiency. Critical parameters include stoichiometric ratios (1:1.2 acid-to-indole), reaction time, and temperature control to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly for verifying substitution patterns on the indole and naphthoyl moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weights with <1 ppm accuracy. For example, ¹H NMR of 1-pentyl-3-(4-ethyl-1-naphthoyl)indole (JWH-210) shows distinct alkyl chain signals (δ 0.88–1.85 ppm) and aromatic proton splitting patterns (δ 7.35–8.32 ppm) .

Q. How can researchers ensure purity and stability during storage of these compounds?

Purified derivatives should be stored in inert atmospheres (e.g., argon) at –20°C to prevent oxidation. Purity is validated via thin-layer chromatography (TLC) and HPLC with UV detection (λ = 254 nm). Stability testing under varying pH and temperature conditions is recommended, as naphthoylindoles may degrade under prolonged exposure to light or moisture .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance cannabinoid receptor (CB1/CB2) binding affinity in this compound derivatives?

SAR studies reveal that alkyl chain length and naphthoyl substituent positioning critically influence receptor binding. For instance, 1-pentyl-3-(1-naphthoyl)indole derivatives exhibit higher CB1 affinity (Ki = 2.8 nM) compared to shorter chains due to improved hydrophobic interactions. Electron-donating groups (e.g., methyl) on the naphthoyl ring further enhance binding, while bulky substituents reduce steric compatibility .

Q. How can in vitro and in vivo models evaluate the antitumor potential of this compound derivatives?

Antiproliferative activity is assessed using COMPARE analysis against the NCI-60 cancer cell line panel. Derivatives like 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones show IC₅₀ values <1 µM in leukemia and colon cancer cells. In vivo efficacy is tested via xenograft models, with pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) using LC-MS/MS .

Q. What analytical approaches resolve contradictions in reported metabolic pathways of synthetic naphthoylindoles?

High-resolution mass spectrometry (HRMS) and isotope-labeled tracers identify primary metabolites, such as hydroxylated and carboxylated derivatives. For example, 3-(1-naphthoyl)indole undergoes hepatic cytochrome P450-mediated oxidation to carboxy metabolites, which are quantified using UPLC-MS/MS with deuterated internal standards. Discrepancies in metabolic rates across studies may arise from interspecies differences in enzyme expression .

Q. How do computational models predict the physicochemical properties and toxicity of novel this compound analogs?

Density Functional Theory (DFT) calculations optimize molecular geometries for docking studies (e.g., AutoDock Vina) to predict binding modes at CB1/CB2 receptors. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and hepatotoxicity. Cross-validation with experimental data (e.g., microsomal stability assays) refines model accuracy .

Methodological and Regulatory Considerations

Q. Which regulatory guidelines impact the handling and analysis of this compound derivatives in academic research?

Regulatory frameworks (e.g., U.K. Controlled Drugs Act) classify naphthoylindoles as Schedule 1 substances due to structural similarities with synthetic cannabinoids. Researchers must adhere to DEA licensure requirements for synthesis and storage. Analytical methods must comply with ISO/IEC 17025 standards, including method validation for reproducibility and sensitivity .

Q. How can oxidation reactions be systematically optimized for functionalizing the naphthoyl ring?

Controlled oxidation with H₂O₂ or KMnO₄ under acidic conditions introduces hydroxyl or ketone groups. Reaction progress is monitored via TLC, with quenching in ice-cold NaHSO₃ to prevent over-oxidation. For instance, 3-(1-naphthoyl)indole treated with H₂O₂/HCl yields 4-hydroxy derivatives, which are characterized via ¹³C NMR (δ 192 ppm for carbonyl) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the hepatic toxicity of naphthoylindole derivatives?

Discrepancies arise from variations in experimental models (e.g., human hepatocytes vs. rodent models) and exposure routes (oral vs. parenteral). A 2024 toxicological review notes that naphthalene analogs induce species-specific cytochrome P450 activation, leading to divergent metabolite profiles. Harmonized protocols (e.g., OECD TG 413) are recommended for cross-study comparisons .

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